

# 4,5-Difluoro-2-methoxybenzylamine CAS number lookup

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## Compound of Interest

Compound Name: 4,5-Difluoro-2-methoxybenzylamine

Cat. No.: B1318748

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## Technical Guide: 4,5-Difluoro-2-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of **4,5-Difluoro-2-methoxybenzylamine**, a fluorinated organic compound of interest in medicinal chemistry and drug discovery. Due to the presence of fluorine atoms, this molecule possesses unique electronic properties that can influence its binding affinity, metabolic stability, and pharmacokinetic profile, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its chemical properties, a plausible synthetic route with a detailed experimental protocol, and relevant safety information.

### Chemical Data Summary

The fundamental chemical and physical properties of **4,5-Difluoro-2-methoxybenzylamine** are summarized in the table below.

Property	Value	Reference
CAS Number	886497-93-4	[1][2]
Chemical Formula	C <sub>8</sub> H <sub>9</sub> F <sub>2</sub> NO	[1]
Molecular Weight	173.16 g/mol	
IUPAC Name	(4,5-Difluoro-2-methoxyphenyl)methanamine	[1]
Appearance	Not available	
Boiling Point	Not available	
Melting Point	Not available	
Refractive Index	1.5050	[2]
Sensitivity	Air Sensitive	[2]

## Synthesis and Experimental Protocols

While specific literature detailing the synthesis of **4,5-Difluoro-2-methoxybenzylamine** is not readily available, a common and effective method for its preparation is the reductive amination of its corresponding aldehyde precursor, 4,5-Difluoro-2-methoxybenzaldehyde.

### Synthetic Workflow

The logical workflow for the synthesis is depicted below.

Caption: A logical workflow for the synthesis of **4,5-Difluoro-2-methoxybenzylamine**.

### Detailed Experimental Protocol: Reductive Amination

This protocol is a standard procedure for reductive amination and should be optimized for specific laboratory conditions.

Materials:

- 4,5-Difluoro-2-methoxybenzaldehyde

- Ammonia solution (e.g., 7N in Methanol)
- Sodium borohydride ( $\text{NaBH}_4$ )
- Methanol (anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexanes (or other suitable solvent system for chromatography)

#### Procedure:

- Imine Formation:
  - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol.
  - To this solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) dropwise at room temperature.
  - Stir the reaction mixture at room temperature for 2-4 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Reduction:
  - Cool the reaction mixture to 0 °C using an ice bath.
  - Slowly add sodium borohydride ( $\text{NaBH}_4$ , 1.5-2.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.

- After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-12 hours, or until the reaction is complete as indicated by TLC or LC-MS.
- Workup and Extraction:
  - Carefully quench the reaction by the slow addition of water.
  - Concentrate the mixture under reduced pressure to remove the methanol.
  - To the resulting aqueous residue, add dichloromethane to extract the product.
  - Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification:
  - Purify the crude **4,5-Difluoro-2-methoxybenzylamine** by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

## Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data on the specific biological activities and signaling pathway interactions of **4,5-Difluoro-2-methoxybenzylamine**. As a substituted benzylamine, it may serve as a precursor for compounds with a wide range of biological targets. For instance, related methoxybenzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some cancers. However, further research is required to elucidate the specific biological profile of this compound.

## Safety Information

While a comprehensive safety profile is not available, the precursor, 4,5-Difluoro-2-methoxybenzaldehyde, is known to cause skin and serious eye irritation, and may cause respiratory irritation. It is therefore prudent to handle **4,5-Difluoro-2-methoxybenzylamine**

with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood.

## Conclusion

**4,5-Difluoro-2-methoxybenzylamine** is a chemical intermediate with potential applications in the development of novel pharmaceuticals. This guide provides essential information on its properties and a detailed protocol for its synthesis via reductive amination. The lack of data on its biological activity underscores the opportunity for further investigation into the potential therapeutic applications of this and related fluorinated compounds.

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## References

- 1. 4,5-Difluoro-2-methoxybenzaldehyde | C<sub>8</sub>H<sub>6</sub>F<sub>2</sub>O<sub>2</sub> | CID 15434552 - PubChem [pubchem.ncbi.nlm.nih.gov]
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